N-(3-cyanophenyl)acetamide
Overview
Description
N-(3-cyanophenyl)acetamide is a chemical compound with the molecular formula C9H8N2O . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of N-(3-cyanophenyl)acetamide consists of a cyanophenyl group attached to an acetamide group . The InChI code for this compound is 1S/C9H8N2O/c1-7(12)11-9-4-2-3-8(5-9)6-10/h2-5H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
N-(3-cyanophenyl)acetamide is a solid at room temperature . It has a molecular weight of 160.18 .Scientific Research Applications
“N-(3-cyanophenyl)acetamide” is used in the field of chemistry, particularly in the synthesis of biologically active compounds .
Summary of the Application
“N-(3-cyanophenyl)acetamide” derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Methods of Application or Experimental Procedures
The synthesis of “N-(3-cyanophenyl)acetamide” derivatives can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some of the methods used to prepare “N-(3-cyanophenyl)acetamide” include:
- Stirring without solvent and/or heat: The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature .
- Stirring without solvent at steam bath: Stirring of ethyl cyanoacetate with amines at 70 °C for 6 h, then leaving it to stir at room temperature overnight .
Results or Outcomes Obtained
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of “N-(3-cyanophenyl)acetamide” in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
Safety And Hazards
properties
IUPAC Name |
N-(3-cyanophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)11-9-4-2-3-8(5-9)6-10/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBIARKNAZXRGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353197 | |
Record name | N-(3-cyanophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)acetamide | |
CAS RN |
58202-84-9 | |
Record name | N-(3-cyanophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 58202-84-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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